1,2,4,5-tetrahydro-3H-Pyrido[4,3-b]indol-3-one
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Overview
Description
1,2,4,5-tetrahydro-3H-Pyrido[4,3-b]indol-3-one is a heterocyclic compound that belongs to the indole family. The structure of this compound consists of a pyridoindole core, which is a common motif in many biologically active molecules .
Preparation Methods
The synthesis of 1,2,4,5-tetrahydro-3H-Pyrido[4,3-b]indol-3-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 1,2,3,4-tetrahydro-2,5-dimethyl-5H-pyrido[4,3-b]indole with toluene-sulphonyl azide yields the desired compound . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity .
Chemical Reactions Analysis
1,2,4,5-tetrahydro-3H-Pyrido[4,3-b]indol-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like IBX and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with toluene-sulphonyl azide can yield hexahydro derivatives .
Scientific Research Applications
In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, 1,2,4,5-tetrahydro-3H-Pyrido[4,3-b]indol-3-one derivatives have shown significant anti-cancer activity, making them promising candidates for drug development . Additionally, this compound is used in the study of neurodegenerative diseases .
Mechanism of Action
The mechanism of action of 1,2,4,5-tetrahydro-3H-Pyrido[4,3-b]indol-3-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation . Molecular docking studies have revealed the binding orientations of this compound in the active site of c-Met, a receptor tyrosine kinase implicated in various cancers . Additionally, molecular dynamics simulations have been performed to evaluate the binding stabilities between the synthesized compounds and their receptors .
Comparison with Similar Compounds
1,2,4,5-tetrahydro-3H-Pyrido[4,3-b]indol-3-one can be compared with other similar compounds such as 1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole and its derivatives . These compounds share a similar indole core structure but differ in their substituents and functional groups.
Properties
Molecular Formula |
C11H10N2O |
---|---|
Molecular Weight |
186.21 g/mol |
IUPAC Name |
1,2,4,5-tetrahydropyrido[4,3-b]indol-3-one |
InChI |
InChI=1S/C11H10N2O/c14-11-5-10-8(6-12-11)7-3-1-2-4-9(7)13-10/h1-4,13H,5-6H2,(H,12,14) |
InChI Key |
YJGRXOLWQKUYAG-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(CNC1=O)C3=CC=CC=C3N2 |
Origin of Product |
United States |
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